molecular formula C12H17NO2 B1452640 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946663-46-3

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1452640
CAS No.: 946663-46-3
M. Wt: 207.27 g/mol
InChI Key: NDKKLADFIPZRHF-UHFFFAOYSA-N
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Description

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a tetrahydrofuran (THF)-methoxy group at the 4-position of the benzene ring.

Properties

IUPAC Name

3-methyl-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKLADFIPZRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213434
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946663-46-3
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-[(tetrahydro-2-furanyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline generally involves:

Preparation of Key Intermediates

A common approach involves preparing 3-methyl-4-hydroxyaniline or its protected derivatives, followed by alkylation with tetrahydro-2-furanylmethyl halides or tosylates.

Example: Alkylation Using Tosylate Intermediates

  • The tetrahydro-2-furanylmethyl tosylate can be prepared by reacting tetrahydro-2-furanylmethanol with tosyl chloride in the presence of a base such as pyridine.
  • This tosylate acts as an electrophile in nucleophilic substitution with the phenolic hydroxyl group of 3-methyl-4-hydroxyaniline derivatives.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) with potassium iodide as an additive to enhance the substitution efficiency.
  • Heating at moderate temperatures (around 40 °C) for extended periods (e.g., 24 hours) ensures high conversion.
  • The crude product is extracted and purified by flash chromatography to yield the ether-linked aniline derivative.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry N,N-dimethylformamide (DMF) Polar aprotic solvent enhances nucleophilicity
Temperature 0 °C to 40 °C Cooling initially to control reaction rate, then heating for completion
Base/Additive Potassium iodide (KI) Facilitates halide exchange and substitution
Reaction Time 24 hours Ensures complete conversion
Work-up Extraction with diethyl ether, washing with brine, drying over sodium sulfate Standard organic work-up
Purification Flash chromatography (hexane/ethyl acetate gradient) Isolates pure product

Alternative Methods and Catalysis

  • Acid-catalyzed ether formation : Using para-toluenesulfonic acid (pTsOH) as a catalyst in solvents like 1,4-dioxane can facilitate the formation of ether bonds between aromatic amines and tetrahydrofuran derivatives under controlled heating conditions.
  • Continuous flow and batch processes : These methods allow for precise temperature control and scalability, improving yields and reproducibility.
  • Use of protecting groups : In some protocols, amino groups are protected to prevent side reactions during ether formation, followed by deprotection after alkylation.

Representative Yields and Purity

Entry Method Yield (%) Purity Notes
1 Nucleophilic substitution with tosylate intermediate 88-98% High purity after flash chromatography
2 Acid-catalyzed etherification (batch) Up to 97% Efficient conversion with minimal side products

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic signals for the tetrahydrofuran ring and methyl substituent on the aromatic ring confirm the structure.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Melting Points : Consistent melting points of intermediates and final products are reported to validate compound identity.
  • Chromatographic Purity : Flash chromatography and medium pressure liquid chromatography (MPLC) are effective for purification.

Summary Table: Key Steps in Preparation

Step Reagents/Conditions Outcome
Preparation of tetrahydro-2-furanylmethyl tosylate Tetrahydro-2-furanylmethanol + tosyl chloride + pyridine Electrophilic tosylate intermediate
Alkylation of 3-methyl-4-hydroxyaniline Tosylate + 3-methyl-4-hydroxyaniline + KI + DMF, 40 °C, 24 h Formation of this compound
Purification Extraction, washing, flash chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Key Inferred Properties:

  • Molecular Formula: Likely C₁₂H₁₇NO₂ (derived by replacing the fluorine in 3-fluoro-4-(tetrahydro-2-furanylmethoxy)aniline (C₁₁H₁₄FNO₂, ) with a methyl group).
  • Molar Mass : ~207.27 g/mol (calculated based on substituent adjustments).
  • Functional Groups : Aromatic amine (aniline), ether-linked THF-methoxy group, and methyl substituent.
  • Reactivity : The electron-donating methyl group may enhance nucleophilicity at the aromatic amine, while the THF-methoxy group contributes steric bulk and moderate polarity.

Comparison with Structural Analogues

The following compounds are selected for comparison based on substituent variations (position, type) and functional group similarities:

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline ()

  • Molecular Formula: C₁₁H₁₄FNO₂.
  • Molar Mass : 211.23 g/mol.
  • Melting Point : 61–62°C.
  • Key Differences :
    • Substituent : Fluorine at the 3-position vs. methyl in the target compound.
    • Electronic Effects : Fluorine is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methyl group.
    • Physico-chemical Impact : The fluorine substituent increases polarity and may lower lipophilicity (clogP ~2.1 estimated) relative to the methyl analogue (clogP ~2.5 estimated).
    • Safety : Classified as an irritant (Xi) .

3-(Tetrahydro-2-furanylmethoxy)aniline (CAS 30481-59-5, )

  • Molecular Formula: C₁₁H₁₅NO₂.
  • Molar Mass : 193.25 g/mol.
  • Key Differences: Substituent: No methyl or fluorine at the 3-position; THF-methoxy group at the 3-position. Reactivity: The absence of a 3-substituent increases steric accessibility for electrophilic substitution at the aromatic ring. Applications: Serves as a precursor for synthesizing more complex derivatives, such as amides and ureas .

4-(Tetrahydro-2-furanylmethoxy)aniline Derivatives ()

  • Example: N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline.
  • Molecular Formula: C₂₁H₂₇NO₃.
  • Molar Mass : 341.45 g/mol.
  • Key Differences: Structural Complexity: Additional phenoxypropyl side chain introduces significant steric hindrance and lipophilicity. Applications: Likely used as an intermediate in drug discovery due to its modular structure .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (Position) Melting Point (°C) Key Properties
3-Methyl-4-(THF-methoxy)aniline (Target) C₁₂H₁₇NO₂ ~207.27 3-CH₃, 4-THF-OCH₂ N/A Higher lipophilicity, electron-rich
3-Fluoro-4-(THF-methoxy)aniline C₁₁H₁₄FNO₂ 211.23 3-F, 4-THF-OCH₂ 61–62 Polar, irritant
3-(THF-methoxy)aniline C₁₁H₁₅NO₂ 193.25 3-THF-OCH₂ N/A Less steric hindrance
N-[2-(4-Methylphenoxy)propyl]-4-(THF-OCH₂)aniline C₂₁H₂₇NO₃ 341.45 4-THF-OCH₂, side chain N/A High molecular complexity

Biological Activity

3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a chemical compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of 207.27 g/mol. This compound has been the subject of various studies focusing on its biological activity, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H17NO2C_{12}H_{17}NO_2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 946663-46-3

Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activity and influencing various signaling pathways. The compound's structure allows it to bind effectively to certain receptors, which may lead to therapeutic effects.

Pharmacological Studies

  • Neuroprotective Effects :
    • In vitro studies have shown that this compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been observed to reduce oxidative stress in neuronal cells, which is crucial for preventing cell death associated with conditions like Alzheimer's disease .
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant activity, which helps in mitigating oxidative damage in cellular models. This property is essential for protecting neurons from oxidative stress-induced apoptosis .
  • Cytotoxicity Profile :
    • Preliminary studies suggest that this compound has a favorable cytotoxicity profile, showing no significant toxicity at therapeutic concentrations in various cell lines .

Comparative Studies

Comparative studies with similar compounds reveal that the unique tetrahydrofuran moiety contributes to its biological activity, distinguishing it from other aniline derivatives.

Compound NameBiological ActivityKey Findings
This compoundNeuroprotective, AntioxidantReduces oxidative stress in neuronal cells
3-Azabicyclo[3.3.1]nonan-9-oneModerate neuroprotective effectsLess effective than the tetrahydrofuran derivative
1-(Bromomethyl)-3-(difluoromethoxy)-5-fluorobenzeneLimited biological activityPrimarily used in synthetic chemistry

Study on Neuroprotection

In a study focusing on neuroprotection, this compound was administered to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function, highlighting its potential as a therapeutic agent against neurodegenerative disorders .

Antioxidant Mechanisms

Another research effort explored the antioxidant mechanisms of this compound, demonstrating its ability to modulate several protein expressions related to oxidative stress response pathways. This modulation suggests a protective role against oxidative damage through the upregulation of endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of 3-methyl-4-hydroxyaniline with a tetrahydrofuran-containing alkylating agent. Key parameters include:

  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation of the aniline group).
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Base : Employ K₂CO₃ or NaH to deprotonate the hydroxyl group.
    Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC. Analogous methods for ether formation are detailed in Vogel’s practical organic chemistry protocols .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the aniline NH₂ (δ 4.8–5.2 ppm), tetrahydrofuran methoxy protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.3–2.6 ppm).
  • X-ray crystallography : Resolve the stereochemistry of the tetrahydrofuran ring and confirm substituent positions. For structurally related aniline derivatives, single-crystal diffraction has been critical .
  • FT-IR : Validate N-H (3300–3500 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) bonds.

Q. What are the critical stability parameters for long-term storage of this compound, and how should degradation be monitored?

  • Methodological Answer :

  • Storage : Preserve as a crystalline solid under argon at -20°C to prevent hydrolysis/oxidation.
  • Degradation Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect quinone byproducts or demethylated analogs. Accelerated stability studies (40°C/75% RH for 6 months) align with ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the photochemical degradation kinetics of this compound under environmental conditions?

  • Methodological Answer :

  • Experimental Design : Apply a Box-Behnken matrix to evaluate variables like UV intensity, pH, and catalyst concentration (e.g., MnFe₂O₄/Zn₂SiO₄).
  • Analytics : Quantify degradation via LC-MS (ESI+ mode) and model kinetics using pseudo-first-order equations.
  • Product Identification : Employ LC-QTOF-MS to characterize transformation products (e.g., hydroxylated or ring-opened derivatives). This approach is validated in aniline degradation studies .

Q. What computational strategies are suitable for predicting the soil sorption behavior and environmental partitioning of this compound?

  • Methodological Answer :

  • QSAR Modeling : Calculate log Kow using software like ACD/Labs to estimate soil organic carbon-water partitioning.
  • Molecular Dynamics (MD) : Simulate interactions with soil components (e.g., humic acids) using GROMACS.
  • Field Validation : Couple with soil column experiments under varying hydraulic conditions, as demonstrated in studies on aniline migration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay Harmonization : Re-test compounds under standardized conditions (e.g., fixed cell lines, ATP-based viability assays).
  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers, as structural analogs show activity dependence on configuration .
  • Orthogonal Validation : Compare surface plasmon resonance (SPR) binding data with functional assays (e.g., cAMP inhibition) to confirm mechanism-specific effects .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
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3-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

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